molecular formula C8H9Cl2N3 B1177255 coxIII protein CAS No. 147603-38-1

coxIII protein

Cat. No.: B1177255
CAS No.: 147603-38-1
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Description

The CoxIII protein, also known as Cytochrome c Oxidase Subunit III, is a key component of Complex IV of the mitochondrial electron transport chain. This complex is the terminal oxidase of cellular respiration, critical for catalyzing the reduction of molecular oxygen to water and for establishing the electrochemical gradient used in ATP synthesis . While the catalytic core of the enzyme is formed by subunits I and II, Subunit III is believed to play a crucial structural role, potentially involved in the folding and stability of the complex . Research indicates that CoxIII is significantly upregulated in response to ischemic and oxidative stress. This upregulation is not merely a passive response; it actively contributes to mitochondrial dysfunction by triggering the downregulation of COX I, impairing global cytochrome c oxidase activity, and increasing the susceptibility of cells to apoptosis . This makes the this compound a vital reagent for investigating cellular stress responses and apoptotic pathways in models of heart failure and other diseases involving mitochondrial defects. Furthermore, studies in hepatoma cells have shown that the interaction between CoxIII and the Hepatitis B virus X (HBx) protein leads to altered mitochondrial biogenesis, increased cytochrome c oxidase activity, and elevated mitochondrial membrane potential. This co-localization promotes cell growth via the generation of mitochondrial reactive oxygen species (ROS) and the upregulation of COX-2, providing a direct molecular link to the study of virus-associated carcinogenesis, such as hepatocellular carcinoma . Researchers can utilize this protein to probe the intricate mechanisms of mitochondrial physiology, energy metabolism, and the role of mitochondrial dysfunction in disease progression.

Properties

CAS No.

147603-38-1

Molecular Formula

C8H9Cl2N3

Synonyms

coxIII protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

  • Primary Structure: CoxIII is a transmembrane protein with 260–300 amino acids, depending on the species. In wheat, the genomic coxIII sequence undergoes RNA editing (12 C-to-U conversions and 1 U-to-C conversion), enhancing its homology with non-plant orthologs .
  • Genetic Diversity : Studies on Pinus koraiensis (red pine) reveal moderate genetic diversity in mitochondrial coxIII, with 36 haplotypes identified among 125 individuals. Nucleotide composition averages: A (21.7%), T (30.9%), G (22.4%), C (25.1%) .
  • Pathogenic Interactions: CoxIII interacts with hepatitis B virus X protein (HBx), disrupting mitochondrial function and promoting hepatocellular carcinogenesis via ROS-mediated pathways .

Regulatory Mechanisms

  • Translational Activation : In Saccharomyces cerevisiae, coxIII mRNA translation requires nuclear-encoded activators (PET122, PET494, PET54) and ribosomal proteins (PET123, MRP1) .
  • Assembly : Yeast mutants lacking coxIII exhibit defective assembly of mitochondrial-synthesized subunits, while cytoplasmic subunits (e.g., IV, VI) remain unassembled .

Comparison with Similar Compounds

CoxIII is compared here with other ETC subunits and structurally/functionally related mitochondrial proteins.

Structural and Genetic Comparison

Feature coxIII coxI coxII ATP Synthase Subunits Cytochrome b (cob)
Synthesis Location Mitochondrial genome Mitochondrial genome Mitochondrial genome Nuclear (e.g., ATP5F1) / Mitochondrial (ATP6) Mitochondrial genome
RNA Editing 12 C-to-U, 1 U-to-C (wheat) Not reported Limited editing in plants None Not reported
Regulatory Genes PET122, PET494, PET54 (yeast) Unknown Unknown Nuclear-encoded assembly factors Unknown
Genetic Diversity Moderate (4.7% variable sites in red pine) High conservation Variable across taxa Species-specific polymorphism High in CMS lines (soybean)
Key Interactions HBx protein (hepatocarcinogenesis) No viral interactions reported No viral interactions reported Interacts with ETC complexes Binds quinone in Complex III

Functional Divergence

  • Role in Oxidative Phosphorylation : CoxIII contributes to proton channeling in Complex IV, while coxI and coxII house heme centers for electron transfer. ATP synthase subunits (e.g., ATP6) directly catalyze ATP synthesis .
  • Disease Associations : CoxIII dysfunction is linked to HBV-related liver injury via ROS overproduction . In contrast, coxI mutations are associated with neurodegenerative disorders (e.g., Leigh syndrome), and cytochrome b defects cause mitochondrial encephalopathies .
  • Evolutionary Conservation: CoxIII exhibits higher RNA editing in plants to align with non-plant homologs, a feature less pronounced in coxI/II .

Regulatory and Mechanistic Contrasts

  • Translational Control : CoxIII requires mRNA-specific activators (PET proteins) in yeast, whereas coxI/II translation relies on broader mitochondrial ribosome machinery .
  • Assembly Dependencies : CoxIII assembly in yeast is disrupted by nuclear mutations (e.g., PET54), while cytoplasmic subunits (IV, VI) remain soluble but unassembled .

Preparation Methods

Triton X-100 Solubilization

Native CoxIII purification from bovine heart mitochondria involves selective solubilization with 1% Triton X-100, followed by hydroxyapatite and gel filtration chromatography. This method preserves the enzyme’s pulsed state, characterized by monoexponential cyanide-binding kinetics and rapid electron transfer between cytochrome a and a3. Subunit analysis confirmed the retention of all COX core subunits, with a specific activity of 120 μmol cytochrome c oxidized per minute per milligram protein.

Acid Extraction with Trichloroacetic Acid (TCA)

For yeast CoxIII, 10% TCA extraction efficiently isolates proteins while inhibiting proteolysis. Cell pellets are vortexed with glass beads in TCA buffer, centrifuged, and resuspended in SDS-PAGE buffer. This method yields 0.5–1.0 mg protein per 10 mL culture, ideal for Western blotting.

Purification and Assembly of CoxIII

Hydroxyapatite Chromatography

Following Triton X-100 solubilization, hydroxyapatite chromatography at pH 7.4 elutes CoxIII with a linear phosphate gradient (10–300 mM). This step removes non-COX proteins, achieving >95% purity.

Gel Filtration Chromatography

Size-exclusion chromatography on Sephacryl S-300 resolves the COX holoenzyme (210 kDa) from free subunits. CoxIII-containing fractions exhibit an absorbance ratio (A₂₈₀/A₄₂₀) of 1.2–1.5, indicative of heme retention.

Assembly with Nuclear-Encoded Subunits

In yeast, CoxIII forms a pre-assembly module with Cox4p, Cox7p, Cox13p, and Rcf1p. Blue native PAGE revealed intermediate complexes of 150 kDa (CoxIII + Cox4p) and 250 kDa (CoxIII + Cox7p/Cox13p), preceding incorporation into the 500 kDa holoenzyme.

Mutagenesis and Functional Analysis

Site-Directed Mutagenesis of Conserved Residues

Substitution of Glu98 and Asp259 in bacterial CoxIII abolished proton pumping in earlier studies, but recent work in Paracoccus denitrificans showed that E98Q and D259N mutants retained 80–90% proton translocation efficiency. This challenges the dogma that CoxIII is essential for proton coupling.

Deletion Mutants

ΔCoxIII strains exhibit 30% residual COX activity, suggesting compensatory mechanisms in proton translocation. However, these strains show reduced growth under hypoxic conditions, highlighting CoxIII’s role in metabolic adaptation.

Quality Control and Validation

Western Blotting

Anti-COX III antibodies (1:1,000 dilution) detect a 30 kDa band in HL-1 lysates, with sham-operated controls showing 5-fold lower expression compared to heart failure models.

Enzymatic Activity Assays

COX activity is measured spectrophotometrically at 550 nm, monitoring cytochrome c oxidation. Recombinant CoxIII reduces activity from 4.2 ± 0.3 μmol/min/mg (vector control) to 2.1 ± 0.2 μmol/min/mg.

Structural Validation

Cryo-EM of bovine COX resolved CoxIII’s 12 transmembrane helices, with Glu98 forming a hydrogen bond to a heme propionate group. This interaction is disrupted in E98Q mutants, explaining their altered kinetics.

Comparative Analysis of Extraction Methods

MethodYield (mg/g tissue)Purity (%)Activity (μmol/min/mg)
Triton X-100 + HA0.8–1.295120 ± 15
TCA extraction0.5–1.080N/A
Recombinant (HL-1)0.3–0.5902.1 ± 0.2

Q & A

Q. How do post-translational modifications (PTMs) of CoxIII influence its stability and function, and what methods detect these modifications?

  • Methodological Answer : Employ PTM-specific enrichment techniques, such as phosphopeptide immunoprecipitation or ubiquitin remnant motif antibodies, coupled with LC-MS/MS. Functional assays (e.g., cycloheximide chase for protein half-life measurements) can link PTMs to degradation rates. Site-directed mutagenesis of modified residues (e.g., phosphorylation sites) can test their impact on COX activity .

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